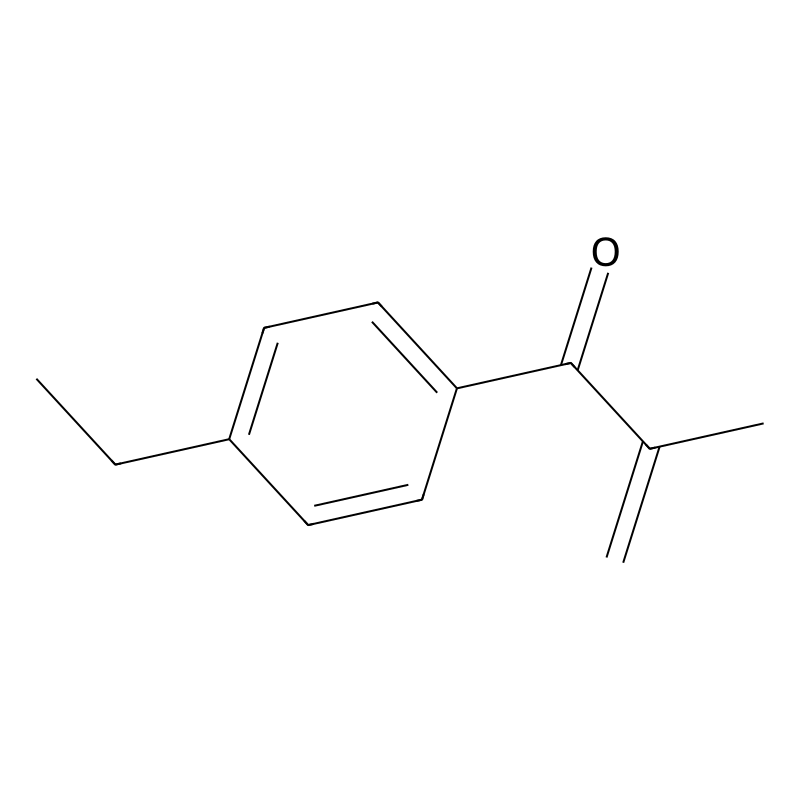1-(4-Ethylphenyl)-2-methylprop-2-en-1-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photodynamic Antimicrobial Activity
Scientific Field: Medicinal Chemistry.
Summary of Application: A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized to mitigate the impact of microbial resistance.
Methods of Application: The compound was synthesized with a reaction yield close to 50%.
Results or Outcomes: TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs.
Synthetic Cathinones Identification
Scientific Field: Forensic Science.
Summary of Application: 4-Ethylphenyl compounds are used in the synthesis of synthetic cathinones, which are psychoactive substances abused for their stimulant effects.
1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, also known by its CAS number 70639-76-8, is an organic compound characterized by a phenyl group substituted with an ethyl group at the para position and a propenone functional group. Its molecular formula is C₁₂H₁₄O, and it exhibits a structure that includes a conjugated double bond system, which contributes to its chemical reactivity and potential biological activity. The compound's unique structure allows it to participate in various
- Electrophilic Addition: The double bond in the propenone group can react with nucleophiles, leading to the formation of various adducts.
- Aldol Condensation: In the presence of a base, this compound can participate in aldol condensation reactions, forming β-hydroxy ketones.
- Michael Addition: It can act as an electrophile in Michael addition reactions with suitable nucleophiles.
These reactions are significant for synthesizing more complex organic molecules and exploring the compound's reactivity under different conditions .
Several synthetic routes have been developed for producing 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one:
- Condensation Reactions: A common method involves the condensation of 4-ethylacetophenone with an appropriate aldehyde or ketone under acidic or basic conditions.
- Alkylation: Another approach includes alkylating 2-methylprop-2-en-1-one with 4-ethylphenol using a suitable base to facilitate the reaction.
- Cross-Coupling Reactions: Modern synthetic strategies may also employ cross-coupling techniques involving palladium catalysts to form the desired product from simpler precursors .
The applications of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one are diverse:
- Pharmaceutical Industry: Due to its potential biological activities, it may serve as a lead compound for developing new drugs targeting inflammatory diseases.
- Material Science: Its unique chemical properties make it suitable for use in creating polymers or as a precursor in the synthesis of advanced materials.
- Flavor and Fragrance Industry: Compounds with similar structures are often used in flavoring and fragrance formulations due to their aromatic properties .
Several compounds share structural similarities with 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Methylphenyl)-2-methylprop-2-en-1-one | Similar propenone structure; methyl instead of ethyl | Potentially different biological activity profile |
| 4-Ethylacetophenone | Contains an ethyl group on the phenyl ring | Lacks the propenone functionality |
| 1-(Phenyl)-2-methylprop-2-en-1-one | No ethyl substitution; only phenyl group | Simpler structure; different reactivity |
These compounds showcase variations in substituents that can significantly influence their chemical behavior and biological activity. The unique combination of an ethyl group and a propenone moiety in 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one distinguishes it from others, potentially leading to unique properties and applications .








